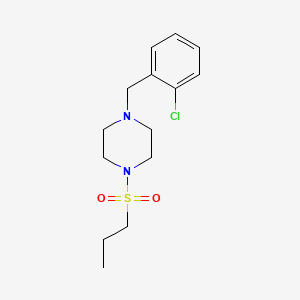
1-(2-chlorobenzyl)-4-(propylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperazine derivatives involves nucleophilic substitution reactions and is characterized by the development of compounds with significant pharmacological activities. For instance, a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were synthesized, showing high affinity and selectivity towards adenosine receptors, indicating the versatility of piperazine scaffolds in drug development (Borrmann et al., 2009).
Molecular Structure Analysis
X-ray crystallography has been used to investigate the molecular structure of piperazine derivatives, revealing insights into their conformation and geometry. For example, the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine shows the piperazine ring in a chair conformation with a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2007).
Chemical Reactions and Properties
Piperazine compounds undergo various chemical reactions, including polyaddition, to form hyperbranched polymers, indicating their reactivity and potential for material science applications (Yan & Gao, 2000). Their chemical properties, such as the ability to act as ligands for muscarinic receptors, further demonstrate the chemical versatility of these compounds (McCombie et al., 2002).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and crystalline structure, play a crucial role in their pharmacological applications. The development of piperazine-based polymers soluble in water and organic solvents exemplifies the manipulation of physical properties for specific applications (Yan & Gao, 2000).
Chemical Properties Analysis
The chemical properties of 1-(2-Chlorobenzyl)-4-(propylsulfonyl)piperazine and related compounds, such as their reactivity and binding affinities, are central to their potential as pharmacological agents. The synthesis and study of derivatives have shown significant antimicrobial activities, highlighting the importance of chemical properties in drug design and development (Vinaya et al., 2009).
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-propylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c1-2-11-20(18,19)17-9-7-16(8-10-17)12-13-5-3-4-6-14(13)15/h3-6H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQXIYURNIKHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

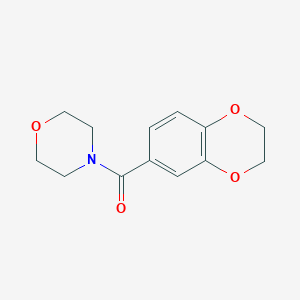
![1-(cyclobutylcarbonyl)-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5664861.png)
![4-fluoro-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B5664873.png)
![cyclohexyl [(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5664878.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5664883.png)

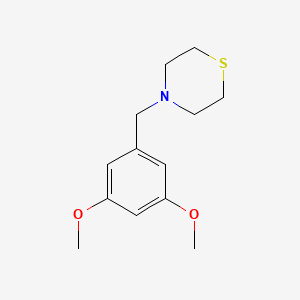

![8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5664918.png)
![3-[3-cyclopentyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-5-yl]-2-(methylthio)pyridine](/img/structure/B5664937.png)
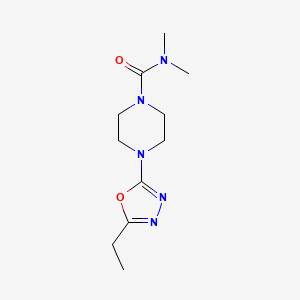
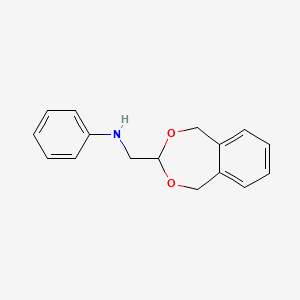
![(1S*,5R*)-6-[3-(3-methoxyphenyl)propanoyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5664963.png)
